molecular formula C22H27N5O5 B2680251 8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-59-5

8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2680251
CAS RN: 887458-59-5
M. Wt: 441.488
InChI Key: VSNHRJNXNQVVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of imidazo[2,1-f]purine derivatives and their analogs reveals sophisticated chemical methodologies aimed at enhancing the biological activity of these compounds. Studies have demonstrated innovative synthesis routes to produce various derivatives, showcasing the chemical flexibility and potential for modification to target specific biological activities (Nilov et al., 1995). Such synthetic advancements are crucial for developing new pharmaceuticals and understanding the structure-activity relationships that govern their function.

Biological Activity and Therapeutic Potential

The biological evaluation of imidazo[2,1-f]purine derivatives has uncovered their promising therapeutic potential. These compounds have been studied for various pharmacological activities, including antiviral, antihypertensive, antidepressant, and anxiolytic effects. For instance, derivatives have shown potent activity as serotonin receptor ligands, indicating potential applications in treating anxiety and depression (Zagórska et al., 2009). Moreover, specific studies have identified compounds with dual serotoninergic and dopaminergic receptor affinity, further emphasizing the versatility and therapeutic relevance of these chemical entities (Zagórska et al., 2015).

Molecular Modeling and Drug Development

Advancements in molecular modeling and structure-activity relationship studies have significantly contributed to the development of imidazo[2,1-f]purine derivatives as potential drugs. Through docking studies and pharmacological evaluations, researchers have been able to refine the molecular structures for improved receptor affinity and selectivity, paving the way for the development of new therapeutic agents with optimized efficacy and reduced side effects (Baraldi et al., 2008).

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-7-32-11-10-25-20(28)18-19(24(4)22(25)29)23-21-26(13(2)14(3)27(18)21)16-9-8-15(30-5)12-17(16)31-6/h8-9,12H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHRJNXNQVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615729

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